molecular formula NiSi2 B1143461 Nickel silicide (NiSi2) CAS No. 12201-89-7

Nickel silicide (NiSi2)

Número de catálogo: B1143461
Número CAS: 12201-89-7
Peso molecular: 114.86
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nickel silicide (NiSi2) is an intermetallic compound composed of nickel and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent mechanical strength. These characteristics make nickel silicide an important material in various technological applications, particularly in the field of microelectronics where it is used to form contacts and interconnections in semiconductor devices .

Métodos De Preparación

Nickel silicide can be synthesized through several methods, including:

    Solid-State Reaction: This involves the diffusion of nickel and silicon at elevated temperatures.

    Rapid Thermal Annealing: Nickel disilicide (NiSi2) can be prepared on silicon substrates by rapid thermal annealing.

    Spark Plasma Sintering: This technique involves the use of spark plasma sintering equipment to prepare nickel silicide electrodes and gradients.

Análisis De Reacciones Químicas

Formation Mechanisms of Nickel Silicide

The formation of nickel silicide occurs through various mechanisms, primarily involving solid-state reactions between nickel and silicon. The synthesis methods can be categorized into:

  • Thermal Annealing : This is the most common method where nickel films are deposited on silicon substrates and subsequently annealed at elevated temperatures. The reactions can be influenced by factors such as temperature, time, and the thickness of the nickel layer.

  • Chemical Vapor Deposition (CVD) : In this method, silane gas (SiH4) is delivered to nickel substrates, facilitating the formation of nickel silicide through gas-phase reactions.

  • Ion Implantation : Nickel ions can be implanted into silicon substrates, followed by annealing to promote silicide formation.

Reaction Pathways

The formation of nickel silicide phases follows a sequence based on temperature:

  • Nickel Disilicide (NiSi2) : Forms at temperatures typically between 750°C to 1000°C.

  • Nickel Monosilicide (NiSi) and Nickel Disilicide (Ni2Si) : Form at lower temperatures (350°C to 750°C for NiSi and 200°C to 350°C for Ni2Si).

The sequence of phase formation indicates that NiSi2 generally nucleates from NiSi under specific conditions of temperature and time, which are critical for achieving desired electrical properties .

Solid-State Reactions

The primary reaction for forming nickel disilicide can be represented as follows:

Ni+SiNiSiNiSi2\text{Ni}+\text{Si}\rightarrow \text{NiSi}\rightarrow \text{NiSi}_2

This reaction illustrates the transformation from elemental nickel and silicon to intermediate phases before forming NiSi2.

Characterization Techniques

Various characterization techniques are employed to analyze the formation and properties of nickel silicide:

  • X-ray Diffraction (XRD) : Used to identify crystalline phases present in the sample.

  • Rutherford Backscattering Spectrometry (RBS) : Helps determine the composition and thickness of silicide layers.

  • Scanning Electron Microscopy (SEM) : Provides insights into the morphology and grain structure of silicide films.

  • Atomic Force Microscopy (AFM) : Used for surface topography analysis.

Research Findings on Chemical Reactions

Recent studies have highlighted several key findings regarding the chemical reactions involved in NiSi2 formation:

  • The growth dynamics of different silicide phases depend significantly on the initial thickness of nickel films and the annealing conditions .

  • Nucleation of NiSi2 can occur more readily at lower temperatures than previously thought when dealing with thinner films .

  • In nickel-implanted amorphous silicon films, precipitates of NiSi2 form during annealing, indicating that nucleation behavior differs based on substrate characteristics .

Aplicaciones Científicas De Investigación

Applications in Microelectronics

1. Interconnects in Integrated Circuits

Nickel silicide is extensively used in the fabrication of interconnects within integrated circuits. Its low resistivity (approximately 34-50 μΩ·cm) allows for efficient electrical conduction, essential for high-performance electronic devices. NiSi2 forms at the junctions of nickel and silicon during heat treatment processes, providing a reliable electrical connection with minimal resistance .

2. Source/Drain Contacts in Transistors

In field-effect transistors (FETs), nickel silicide serves as a contact material for source and drain regions. The compound's ability to form a low-resistivity interface with silicon enhances device performance, particularly in advanced CMOS technologies. Studies indicate that NiSi2 can maintain stable performance even at high temperatures, which is crucial for modern semiconductor devices .

3. Phase Transition Dynamics

Recent research utilizing in situ transmission electron microscopy has revealed insights into the phase transition dynamics of nickel silicides during thermal processing. Understanding these transitions is vital for optimizing fabrication processes in nanowire structures and other nanoscale devices .

Applications in Materials Science

1. Coatings for Corrosion Resistance

Nickel silicide coatings are applied to nickel-based superalloys and stainless steels to enhance corrosion resistance. The compound’s stability under extreme conditions makes it suitable for aerospace and automotive applications where materials are exposed to harsh environments .

2. Catalysis

Nickel silicide has been investigated as a catalyst for hydrogenation reactions due to its unique electronic properties. Research shows that nickel silicide nanoparticles can serve as effective catalysts for unsaturated hydrocarbons, presenting an alternative to traditional catalytic materials .

Case Studies

Study Application Findings
Utlu et al. (2010)MicroelectronicsInvestigated the structural and electrical properties of NiSi2 films; demonstrated low sheet resistance and good thermal stability up to 1000 °C .
Sheehan et al. (2024)NanowiresExplored defect-controlled silicide formation dynamics; highlighted the role of defects in nonuniform nickel diffusion within nanowires .
Nature Communications (2020)Phase TransitionsConducted real-time studies on ultrathin nickel silicides; identified phase transitions critical for device engineering .

Challenges and Limitations

Despite its advantages, nickel silicide faces challenges that limit its application in ultra-scaled devices:

  • Thermal Instability : At temperatures approaching its melting point (~993 °C), NiSi2 may lose adhesion to silicon substrates, leading to agglomeration and increased sheet resistance .
  • Agglomeration at Small Scales : In thin films (<50 nm), nickel silicide tends to agglomerate more readily, which can adversely affect electrical performance .

Mecanismo De Acción

The mechanism of action of nickel silicide involves its interaction with silicon substrates. When nickel silicide is formed on a silicon substrate, it creates a low-resistivity contact that enhances the electrical properties of the device. The formation of nickel silicide involves the diffusion of nickel atoms into the silicon lattice, resulting in the formation of a stable intermetallic compound .

Propiedades

IUPAC Name

nickel(2+);silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.2Si/q+2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYGNUPYSXKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si+4].[Si+4].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiSi2+10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014290
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12201-89-7
Record name Nickel silicide (NiSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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